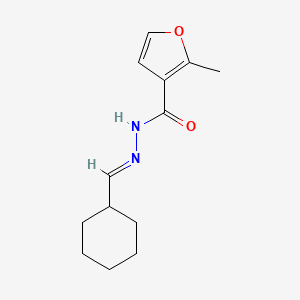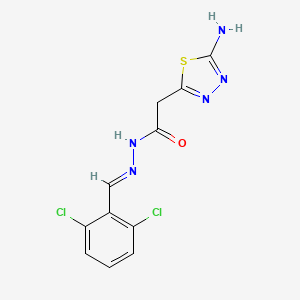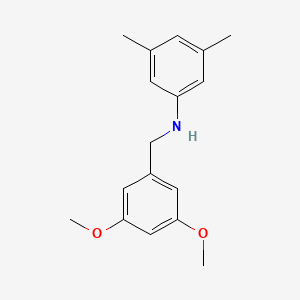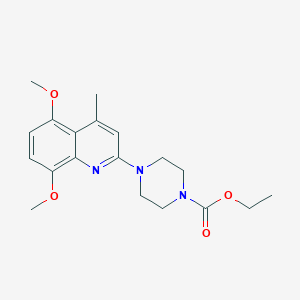![molecular formula C14H14N2O3 B3861386 N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861386.png)
N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide
Vue d'ensemble
Description
N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide, also known as FEAPH, is a chemical compound that has been studied for its potential use in various scientific research applications. FEAPH is a hydrazide derivative of 2-hydroxy-2-phenylacetic acid that contains a furyl group.
Applications De Recherche Scientifique
N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that the compound may have potential as a chemotherapy drug.
N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have neuroprotective effects in vitro and in animal models, and it has been suggested that N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide may be able to protect against oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Inhibition of HDACs has been suggested to be a potential mechanism for the anticancer activity of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide.
N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has also been shown to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling and proliferation. Inhibition of protein kinases has been suggested to be a potential mechanism for the neuroprotective effects of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide.
Biochemical and Physiological Effects:
N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In animal models, N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit tumor growth and metastasis.
In the brain, N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has been shown to protect against oxidative stress and inflammation, which are mechanisms that can lead to neurodegeneration. N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is that it is a relatively simple compound to synthesize, and it can be obtained in high purity and yield. This makes it a useful compound for laboratory experiments.
One limitation of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments. Additionally, N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide has not yet been tested in humans, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for research on N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide. One area of research could be to further investigate its mechanism of action, particularly in cancer cells and in the brain. This could lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Another area of research could be to optimize the synthesis of N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide and to develop new derivatives of the compound that have improved efficacy and safety profiles. This could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Overall, N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is a promising compound that has shown potential in various scientific research applications. Further research is needed to fully understand its mechanism of action and to optimize its use in laboratory experiments.
Propriétés
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(12-8-5-9-19-12)15-16-14(18)13(17)11-6-3-2-4-7-11/h2-9,13,17H,1H3,(H,16,18)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPGGZWTCJEOMP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)

![5-benzylidene-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3861348.png)

![4-{2-[3-(isobutylamino)-3-oxopropanoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3861371.png)


![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3861400.png)
![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B3861402.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3861418.png)